
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a sulfonyl group, a pyrimidinyl group, and an acetamide group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis and Characterization
The synthesis of various derivatives involving sulfonamide moieties and acetamide groups has been extensively studied. For instance, the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been reported, demonstrating a methodological approach to obtaining multifunctional molecules with potential pharmacological applications. These compounds were evaluated for their antibacterial and anti-enzymatic potential, showcasing a method to design and synthesize molecules with tailored biological activities (Nafeesa et al., 2017).
Biological Activities
Antibacterial and Enzyme Inhibition
Compounds similar to the one have been explored for their antibacterial activities and enzyme inhibition properties. For example, derivatives bearing sulfonamide and acetamide groups have shown promising results against various bacterial strains and exhibited enzyme inhibition capabilities. This includes the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, indicating the versatility of these compounds in addressing bacterial resistance and targeting specific enzymatic pathways (Noreen et al., 2017).
Anticancer Activity
The exploration of novel sulfonamide derivatives for anticancer activity has been a significant area of research. Studies have shown that certain sulfonamide derivatives exhibit cytotoxic activities against cancer cell lines, offering a pathway for the development of new anticancer agents. This underscores the potential of compounds with sulfonamide and acetamide moieties in contributing to cancer therapy research (Ghorab et al., 2015).
Anticonvulsant Properties
Research has also extended to the synthesis of derivatives as potential anticonvulsant agents. This includes the development of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as anticonvulsants, highlighting the compound's relevance in neuropharmacology and its potential application in managing seizure disorders (Severina et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzenesulfonyl chloride with 2-thiouracil to form 5-((4-bromophenyl)sulfonyl)-2-thiouracil. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate. The final compound is obtained by reacting ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate with 4-chloroaniline in the presence of sodium ethoxide.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "ethyl chloroacetate", "4-chloroaniline", "sodium ethoxide" ], "Reaction": [ "4-bromobenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form 5-((4-bromophenyl)sulfonyl)-2-thiouracil.", "Ethyl chloroacetate is then added to the reaction mixture and the resulting mixture is heated to form ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate.", "Finally, ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate is reacted with 4-chloroaniline in the presence of sodium ethoxide to form the desired compound, 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide." ] } | |
CAS RN |
893789-24-7 |
Molecular Formula |
C18H13BrClN3O4S2 |
Molecular Weight |
514.79 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrClN3O4S2/c19-11-1-7-14(8-2-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-5-3-12(20)4-6-13/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
ISDRXVABMZJPAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2684407.png)
![4-(N,N-diethylsulfamoyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2684408.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
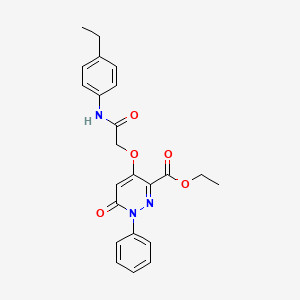
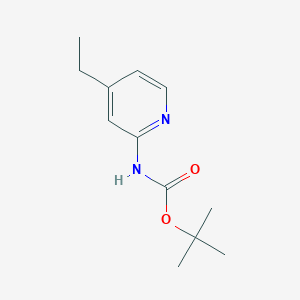
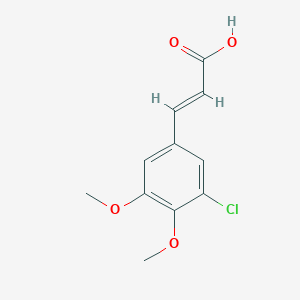
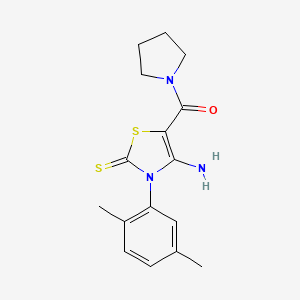
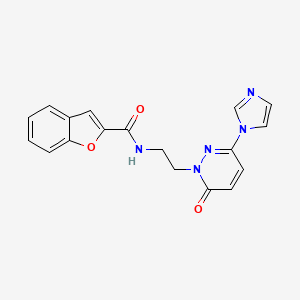
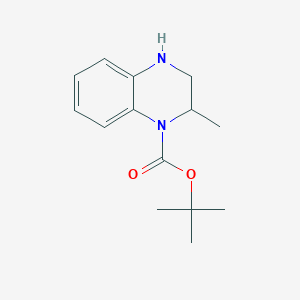
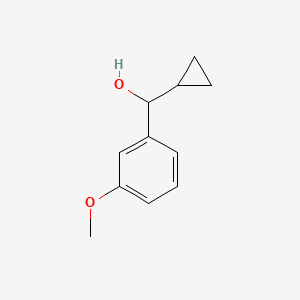
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)
![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)

![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)